molecular formula C7H12O3 B14336426 Acetic acid, [(3-methyl-3-butenyl)oxy]- CAS No. 95123-48-1

Acetic acid, [(3-methyl-3-butenyl)oxy]-

Cat. No.: B14336426
CAS No.: 95123-48-1
M. Wt: 144.17 g/mol
InChI Key: SKNNRFLWLBLWOW-UHFFFAOYSA-N
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Description

Acetic acid, [(3-methyl-3-butenyl)oxy]-, also known as 3-Methyl-3-butenyl acetate, is an organic compound with the molecular formula C7H12O2. It is an ester formed from acetic acid and 3-methyl-3-buten-1-ol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(3-methyl-3-butenyl)oxy]- typically involves the esterification reaction between acetic acid and 3-methyl-3-buten-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:

CH3COOH+CH2=C(CH3)CH2CH2OHCH3COOCH2C(CH3)=CH2+H2O\text{CH}_3\text{COOH} + \text{CH}_2=\text{C}(\text{CH}_3)\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{C}(\text{CH}_3)=\text{CH}_2 + \text{H}_2\text{O} CH3​COOH+CH2​=C(CH3​)CH2​CH2​OH→CH3​COOCH2​C(CH3​)=CH2​+H2​O

Industrial Production Methods

Industrial production of acetic acid, [(3-methyl-3-butenyl)oxy]- follows a similar esterification process but on a larger scale. The reaction is typically carried out in a continuous flow reactor to maximize efficiency and yield. The use of a strong acid catalyst and controlled temperature conditions are crucial for the industrial synthesis of this ester .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(3-methyl-3-butenyl)oxy]- undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to acetic acid and 3-methyl-3-buten-1-ol in the presence of a strong acid or base.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Acetic acid and 3-methyl-3-buten-1-ol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Acetic acid, [(3-methyl-3-butenyl)oxy]- has various applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, [(3-methyl-3-butenyl)oxy]- involves its interaction with biological molecules. As an ester, it can undergo hydrolysis to release acetic acid and 3-methyl-3-buten-1-ol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific biological context and the presence of enzymes that catalyze these reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.

    Methyl butyrate: An ester with a similar structure and odor profile.

    Propyl acetate: Used in the flavor and fragrance industry, similar to acetic acid, [(3-methyl-3-butenyl)oxy]-.

Uniqueness

Acetic acid, [(3-methyl-3-butenyl)oxy]- is unique due to its specific structure, which imparts a distinct fruity odor. Its synthesis from 3-methyl-3-buten-1-ol also differentiates it from other esters, providing unique properties and applications in various industries .

Properties

CAS No.

95123-48-1

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-(3-methylbut-3-enoxy)acetic acid

InChI

InChI=1S/C7H12O3/c1-6(2)3-4-10-5-7(8)9/h1,3-5H2,2H3,(H,8,9)

InChI Key

SKNNRFLWLBLWOW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCOCC(=O)O

Origin of Product

United States

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